5-Bromo-5-propylnonane
CAS No.: 63316-25-6
Cat. No.: VC19408584
Molecular Formula: C12H25Br
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63316-25-6 |
|---|---|
| Molecular Formula | C12H25Br |
| Molecular Weight | 249.23 g/mol |
| IUPAC Name | 5-bromo-5-propylnonane |
| Standard InChI | InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3 |
| Standard InChI Key | LSCFUIURXDTIHR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CCC)(CCCC)Br |
Introduction
Key Findings
5-Bromo-5-propylnonane (CAS: 63316-25-6) is a brominated alkane with a molecular formula of and a molecular weight of 249.23 g/mol. This compound features a nonane backbone substituted with a bromine atom and a propyl group at the fifth carbon. It is primarily utilized in organic synthesis and material science due to its structural properties and reactivity. This review synthesizes data from peer-reviewed literature, patents, and chemical databases to provide an authoritative analysis of its synthesis, physicochemical characteristics, applications, and safety considerations.
Structural and Molecular Characteristics
Chemical Identity
5-Bromo-5-propylnonane is a branched alkyl bromide with the IUPAC name 5-bromo-5-propylnonane. Its structure is defined by a central nonane chain () substituted at the fifth carbon with both a bromine atom and a propyl group (). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 63316-25-6 | |
| Molecular Formula | ||
| Molecular Weight | 249.23 g/mol | |
| SMILES Notation | CCCCC(CCC)(CCCC)Br | |
| InChIKey | LSCFUIURXDTIHR-UHFFFAOYSA-N |
The compound’s branched structure confers steric hindrance, influencing its reactivity in substitution and elimination reactions .
Synthesis and Manufacturing
Halogenation Pathways
The primary synthesis route involves radical bromination or electrophilic substitution of 5-propylnonane precursors. For example:
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Radical bromination: Reaction of 5-propylnonane with bromine () under UV light generates 5-bromo-5-propylnonane via a chain mechanism.
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Electrophilic substitution: Use of or (N-bromosuccinimide) in the presence of peroxides .
Physicochemical Properties
Physical State and Solubility
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Appearance: Colorless to pale yellow liquid or solid, depending on purity.
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Density: Estimated ~0.9–1.1 g/cm³ (typical for bromoalkanes) .
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Solubility: Miscible in organic solvents (e.g., dichloromethane, ether); insoluble in water.
Thermal Properties
| Property | Value (Estimate) | Basis |
|---|---|---|
| Boiling Point | 280–300°C | Similar bromoalkanes |
| Melting Point | -20–0°C | Structural analogs |
Reactivity and Applications
Nucleophilic Substitution
The bromine atom serves as a leaving group, enabling reactions such as:
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S2 displacements: Formation of alcohols, amines, or thiols .
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Cross-coupling reactions: Suzuki-Miyaura couplings to generate biaryl structures .
Industrial and Research Applications
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